![molecular formula C19H25NO3 B4558092 3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)
3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of bicyclic compounds akin to "3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid" involves intricate steps that are tailored to achieve conformational locking and introduce desired functional groups. The synthesis and X-ray crystal structures of related bicyclic amino acids demonstrate how placement of functional groups in specific stereoisomers can render molecules conformationally locked, embedding pharmacophoric groups within the bicyclic core (Vorberg, Trapp, Carreira, & Müller, 2017).
Molecular Structure Analysis
The molecular structure of bicyclic compounds is characterized by a core that can adopt a boat-like conformation, largely unaffected by various substitution patterns. The study of syn and anti stereoisomers with N-Boc-amino groups has provided insights into the conformational preferences of these molecules, demonstrating how structural modifications can impact the overall shape and electronic distribution of the molecule (Vorberg et al., 2017).
Chemical Reactions and Properties
Bicyclic compounds exhibit a range of chemical reactivities depending on their functional groups and structural features. For example, the conjugate halo- and mercuroazidation reactions have been utilized to introduce azido groups and other substituents into the bicyclic framework, showcasing the compound's versatility in undergoing chemical transformations (Vasin, Korovin, & Razin, 2016).
Physical Properties Analysis
The physical properties of "3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid" and similar compounds are deeply influenced by their molecular structure. The intrinsic property of the bicyclo[3.2.0]heptane core to favor a boat-like conformation plays a significant role in determining the compound's solubility, melting point, and other physical characteristics. These properties are crucial for understanding the compound's behavior in various solvents and conditions (Vorberg et al., 2017).
Chemical Properties Analysis
The chemical properties of bicyclic amino acids are shaped by their unique structural attributes, which influence their reactivity and interactions with other molecules. The conformational locking achieved through specific stereochemistry enables these compounds to exhibit selective reactivity, making them valuable scaffolds in medicinal chemistry and organic synthesis (Vorberg et al., 2017).
Scientific Research Applications
Conformational Analysis and Design
Bicyclo[3.2.0]heptane Core for Pharmacophoric Conformational Locking : Research led by Vorberg et al. (2017) has shown that bicyclo[3.2.0]heptane cores can be utilized for conformationally locking pharmacophoric groups, such as N-Boc-protected γ-aminobutyric acid (GABA), within a bicyclic core. This study highlights the core's ability to favor a boat-like conformation, useful in the design of molecules with spatial and directional fixation of pharmacophoric groups, potentially including the compound (Vorberg, Trapp, Carreira, & Müller, 2017).
Synthesis and Application in Amino Acid Derivatives
Asymmetric Synthesis via Aza‐Diels‐Alder Reactions : The work by Waldmann and Braun (1991) explores the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, showcasing a method for creating asymmetric cycloadducts. This process demonstrates the compound's potential as a precursor in synthesizing novel amino acid derivatives with specific stereochemical configurations (Waldmann & Braun, 1991).
Transport System Discrimination
Improving Discriminations Among Transport Systems : Research by Christensen et al. (1969) utilized a bicyclic amino acid, structurally similar to the compound , to discriminate among amino acid transport systems in various cells and tissues. This application underscores the potential of using such compounds to understand and possibly manipulate transport mechanisms in biological systems (Christensen, Handlogten, Lam, Tager, & Zand, 1969).
Chemical Synthesis Innovations
Development of Bicyclic Analogues of γ-Aminobutyric Acid : Petz and Wanner (2013) detail the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives as analogues of γ-aminobutyric acid (GABA), highlighting a key step involving a sensitized intermolecular [2+2] photocycloaddition. This work illustrates the chemical versatility of bicyclic compounds for synthesizing structurally complex and biologically relevant molecules (Petz & Wanner, 2013).
Radical Chemistry and Polymer Synthesis
Air-persistent Monomeric (Amino)(Carboxy) Radicals : A study by Mahoney et al. (2015) reports on the synthesis of monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, demonstrating their stability in air. This research could offer insights into developing new radical species for polymerization processes or materials science applications involving the compound of interest (Mahoney, Martin, Thomas, Moore, Rheingold, & Bertrand, 2015).
properties
IUPAC Name |
3-(4-phenylbutylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-18(16-14-9-10-15(12-14)17(16)19(22)23)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,14-17H,4-5,8-12H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCKURSFXJJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NCCCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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